

Spectroscopic Analysis of 2,4-Difluorobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2,4-Difluorobenzyl bromide** (CAS No: 23915-07-3), a versatile building block in organic synthesis and pharmaceutical development. This document presents proton nuclear magnetic resonance (¹H NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, IR, and Mass Spectrometry analyses of **2,4-Difluorobenzyl bromide**.

Table 1: ¹H NMR Spectroscopic Data for **2,4-Difluorobenzyl Bromide**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
7.43-7.31	m	1H	Aromatic CH
6.92-6.77	m	2H	Aromatic CH
4.48	S	2H	CH ₂ Br

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Infrared (IR) Spectroscopy Data for 2,4-Difluorobenzyl Bromide

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1600-1400	Medium-Strong	Aromatic C=C Stretch
1300-1150	Medium	-CH ₂ - Wag (Alkyl Halide)
1275-1000	Strong	C-F Stretch (Aryl Fluoride)
690-515	Medium-Strong	C-Br Stretch

Table 3: Mass Spectrometry (MS) Data for 2,4-Difluorobenzyl Bromide

m/z	Relative Intensity (%)	Assignment
208	2.3	[M+2] ⁺ (presence of ⁸¹ Br isotope)
206	2.4	[M] ⁺ (presence of ⁷⁹ Br isotope)
127	100.0	[M-Br]+
107	4.4	[C ₇ H ₄ F ₂] ⁺
101	7.6	[C ₆ H ₄ F] ⁺
77	2.7	[C ₆ H ₅] ⁺
75	2.3	[C ₆ H ₃] ⁺

Ionization Method: Electron Impact (EI)

Experimental Protocols

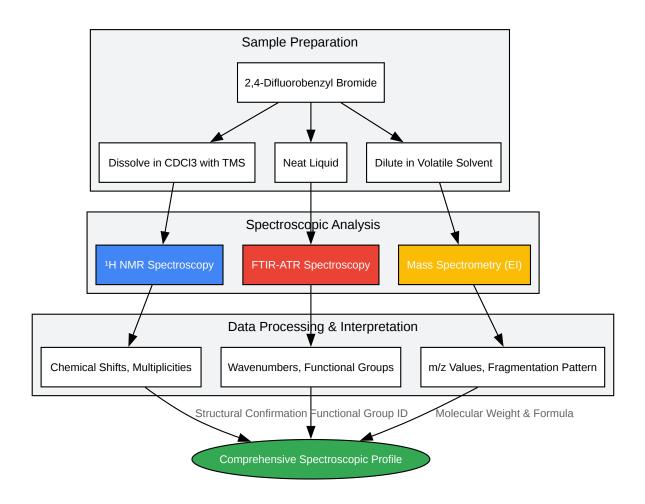
The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

¹H NMR Spectroscopy

A solution of **2,4-Difluorobenzyl bromide** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The data was acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS, and the multiplicities are abbreviated as s (singlet) and m (multiplet).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **2,4-Difluorobenzyl bromide** was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.


Mass Spectrometry

Mass spectral analysis was performed using a mass spectrometer with an Electron Impact (EI) ionization source. A dilute solution of **2,4-Difluorobenzyl bromide** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The sample was vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions were separated by a mass analyzer and detected to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,4-Difluorobenzyl bromide**.

Click to download full resolution via product page

Experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 2,4-Difluorobenzyl Bromide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b031501#spectroscopic-data-for-2-4-difluorobenzyl-bromide-1h-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com